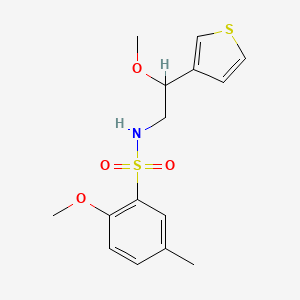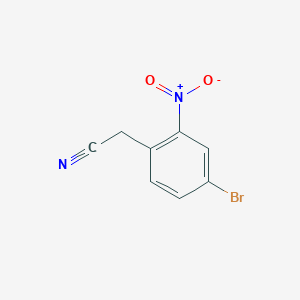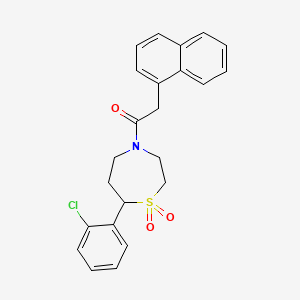![molecular formula C12H18N4OS B2803389 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-41-5](/img/structure/B2803389.png)
1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .Scientific Research Applications
Antileukemic Agent: Imatinib
Imatinib, a well-known tyrosine kinase inhibitor, has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The synthesis of imatinib involves the key intermediate N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide , which is derived from our compound. Imatinib targets the BCR-ABL fusion protein and inhibits its activity, leading to apoptosis of leukemic cells. Its success story underscores the importance of our compound in cancer therapy .
FLT3 and CDK Inhibition
Our compound exhibits excellent FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibition. FLT3 inhibitors are crucial in treating acute myeloid leukemia (AML), where FLT3 mutations are common. Additionally, CDK inhibitors play a role in cell cycle regulation and cancer treatment. Further research into these pathways could reveal novel therapeutic strategies .
Antiproliferative Activity
The compound’s antiproliferative properties make it relevant in oncology research. Investigating its effects on cell growth, apoptosis, and cell cycle progression could yield valuable insights. Researchers have explored its impact on various cancer cell lines, including breast, lung, and colon cancer .
Neurological Disorders: Neuroprotection and Neuroinflammation
Given its structural features, our compound may have implications in neuroprotection and neuroinflammation. Neurodegenerative diseases like Alzheimer’s and Parkinson’s involve inflammation and oxidative stress. Investigating whether our compound modulates these processes could be promising .
Drug Delivery Systems
The piperazine moiety in our compound can serve as a linker for drug delivery systems. Researchers have explored piperazine-based prodrugs to enhance drug solubility, stability, and targeted delivery. Our compound’s properties could contribute to innovative drug delivery strategies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-14-5-7-15(8-6-14)16-10-4-2-3-9(10)11(18)13-12(16)17/h2-8H2,1H3,(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBYLLVNYWXFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2803311.png)
![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B2803312.png)






![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)


![3-(4-Fluorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803329.png)